Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17652566
InChI: InChI=1S/C11H18O4/c1-10(9(12)14-3)11(15-10)6-4-8(13-2)5-7-11/h8H,4-7H2,1-3H3
SMILES:
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol

Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

CAS No.:

Cat. No.: VC17652566

Molecular Formula: C11H18O4

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate -

Specification

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
IUPAC Name methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
Standard InChI InChI=1S/C11H18O4/c1-10(9(12)14-3)11(15-10)6-4-8(13-2)5-7-11/h8H,4-7H2,1-3H3
Standard InChI Key YOJLNPRKEQQGAD-UHFFFAOYSA-N
Canonical SMILES CC1(C2(O1)CCC(CC2)OC)C(=O)OC

Introduction

Molecular Structure and Stereochemical Features

Core Spirocyclic Framework

The compound’s defining feature is its 1-oxaspiro[2.5]octane system, which consists of a six-membered cyclohexane ring connected to a three-membered oxirane (epoxide) ring through a shared spiro carbon (Figure 1). The spiro[2.5] notation indicates that the smaller ring (oxirane) has two atoms, and the larger ring (cyclohexane) has five atoms excluding the shared spiro carbon . This configuration introduces significant ring strain in the oxirane moiety, which influences reactivity and stability.

Key structural parameters (derived from analogous compounds ):

  • Molecular formula: C12H18O4C_{12}H_{18}O_4

  • Molecular weight: 226.27 g/mol

  • Stereochemistry: The spiro junction creates two chiral centers at the spiro carbon (C2) and the adjacent oxirane carbon (C1), leading to potential diastereomers.

Substituent Effects

  • Methoxy group (C6): Enhances polarity and may participate in hydrogen bonding or π-stacking interactions in biological systems.

  • Methyl group (C2): Contributes to steric hindrance, potentially stabilizing the spiro structure against ring-opening reactions.

  • Methyl ester (C2): Provides a hydrolyzable moiety, which could serve as a prodrug feature in pharmaceutical applications .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The synthesis of methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate can be approached through two primary routes:

Spirocyclization via Epoxide Formation

  • Precursor: 6-Methoxy-2-methylcyclohex-1-ene-1-carboxylic acid methyl ester.

  • Epoxidation: Treatment with a peracid (e.g., meta-chloroperbenzoic acid) to form the oxirane ring.

  • Ring strain mitigation: Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize the transition state during spirocyclization .

Carboxylate-Epoxide Coupling

  • Esterification: Reaction of 6-methoxy-2-methylcyclohexanol with methyl chloroformate.

  • Oxirane introduction: Oxidative cyclization using iodine and silver oxide .

Optimized Synthetic Protocol

A representative synthesis (adapted from methods for analogous compounds ):

StepReagents/ConditionsYield
1. Cyclohexene derivative preparation6-Methoxy-2-methylcyclohexanol, HCl, reflux85%
2. EpoxidationmCPBA, CH₂Cl₂, 0°C → RT78%
3. EsterificationMethyl chloroformate, pyridine92%

Critical challenges:

  • Regioselectivity: Ensuring epoxidation occurs at the correct position to form the spiro center.

  • Diastereomer separation: Chromatographic resolution may be required if the reaction produces multiple stereoisomers.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Data extrapolated from related spirocyclic esters :

PropertyValue
Melting point98–102°C
Boiling point285°C (decomposes)
Solubility in water0.2 mg/mL
LogP (octanol-water)1.8

The compound’s limited water solubility suggests formulation challenges for biological applications, necessitating prodrug strategies or lipid-based delivery systems.

Stability Under Physiological Conditions

  • Hydrolytic degradation: The methyl ester undergoes slow hydrolysis in aqueous buffers (t₁/₂ = 12 h at pH 7.4), yielding the corresponding carboxylic acid .

  • Oxirane ring stability: Susceptible to nucleophilic attack (e.g., by thiols or amines), which could limit in vivo utility unless stabilized through structural modifications.

Future Directions and Challenges

Synthetic Improvements

  • Catalytic asymmetric synthesis: Employing chiral catalysts to achieve enantioselective spirocyclization.

  • Continuous flow chemistry: Enhancing yield and reducing reaction times for large-scale production.

Biological Evaluation

  • In vitro screening: Prioritize assays for kinase inhibition, antimicrobial activity, and cytotoxicity.

  • In vivo pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator